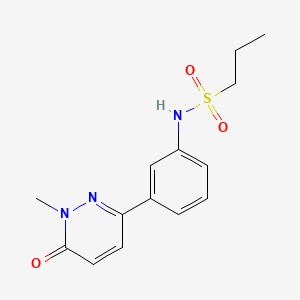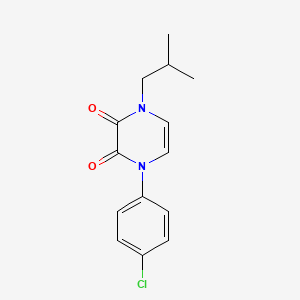
1-(4-chlorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-isobutylpyrazine-2,3(1H,4H)-dione, commonly known as Clonazepam, is a benzodiazepine drug that is widely used for the treatment of anxiety disorders, panic attacks, and seizures. It is a potent anticonvulsant and muscle relaxant, and it works by enhancing the activity of the neurotransmitter GABA in the brain.
Aplicaciones Científicas De Investigación
Quinoxaline Derivatives in Scientific Research
Quinoxaline and its derivatives are heterocyclic compounds with significant importance in various scientific applications. They are known for their utility in pharmaceuticals, dyes, and as catalysts in various chemical reactions. The synthesis of quinoxaline derivatives often involves condensing ortho-diamines with 1,2-diketones, leading to a wide array of substituted derivatives with potential antitumoral, antibacterial, and antifungal properties (Pareek & Kishor, 2015).
Chlorophenols in Environmental Science
Chlorophenols, including compounds with chlorophenyl groups, are primarily known for their environmental implications. These compounds have been studied extensively for their role as precursors to dioxins in various chemical and thermal processes, including incineration and pesticide degradation. The environmental fate, toxicity, and mechanisms of degradation of chlorophenols have been subjects of considerable research interest. Studies have highlighted the importance of understanding the environmental stability, bioaccumulation, and toxic effects of chlorophenols to address pollution and develop remediation strategies (Peng et al., 2016).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-(2-methylpropyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-10(2)9-16-7-8-17(14(19)13(16)18)12-5-3-11(15)4-6-12/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIXCBBSCZEFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN(C(=O)C1=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


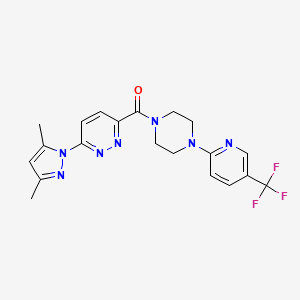
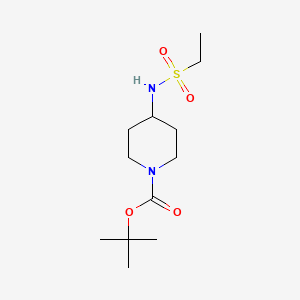
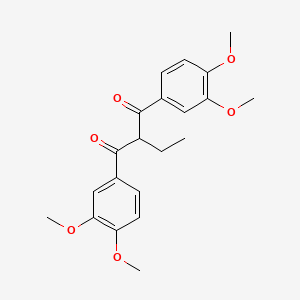
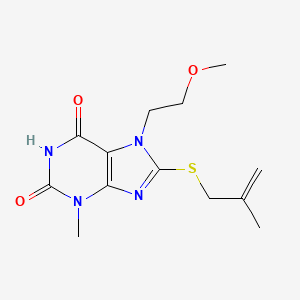
![6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833522.png)
![1-((4-Fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2833525.png)
![N-methyl-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2833526.png)
![2-(1H-benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)ethanamine dihydrochloride](/img/structure/B2833529.png)
![1,4,6,7-Tetrahydro-1-methylthiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2833530.png)


![1-[(3-bromophenyl)carbonyl]-1H-indole-5-carbonitrile](/img/structure/B2833534.png)
